molecular formula C5H4N4S2 B13689712 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole

2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole

Cat. No.: B13689712
M. Wt: 184.2 g/mol
InChI Key: PZUKDMCLJCLACW-UHFFFAOYSA-N
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Description

2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is usually carried out under reflux conditions to facilitate the cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

    Pathways Involved: The compound may interfere with DNA replication, protein synthesis, and other critical cellular functions, leading to its therapeutic effects.

Comparison with Similar Compounds

    2-Aminothiazole: Shares the thiazole ring but lacks the thiadiazole moiety.

    5-Amino-1,3,4-thiadiazole: Contains the thiadiazole ring but not the thiazole ring.

Uniqueness: 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is unique due to the combination of both thiazole and thiadiazole rings, which imparts distinct chemical properties and a broader range of biological activities compared to its individual components.

Properties

Molecular Formula

C5H4N4S2

Molecular Weight

184.2 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-1-10-2-7-3/h1-2H,(H2,6,9)

InChI Key

PZUKDMCLJCLACW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C2=NN=C(S2)N

Origin of Product

United States

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